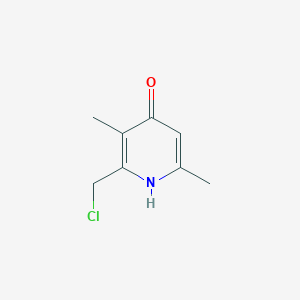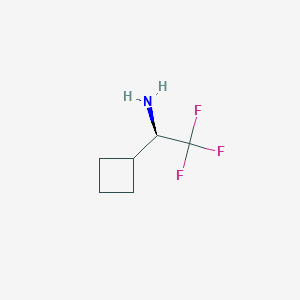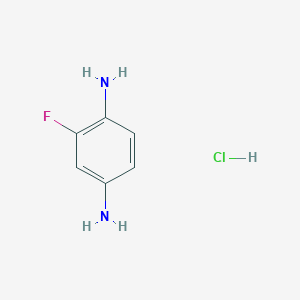
3,4,5-Trifluoro-2,6-diiodo-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-2,6-diiodo-phenylamine is a chemical compound with the molecular formula C₆H₂F₃I₂N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of trifluoromethyl and diiodo groups attached to a phenylamine core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-2,6-diiodo-phenylamine typically involves the halogenation of a fluorinated phenylamine precursor. The process includes:
Starting Material: A fluorinated phenylamine.
Halogenation: Introduction of iodine atoms at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-2,6-diiodo-phenylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones or other oxidized forms.
Scientific Research Applications
3,4,5-Trifluoro-2,6-diiodo-phenylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-2,6-diiodo-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and diiodo groups can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-2,6-diiodo-benzene
- 3,4,5-Trifluoro-2,6-diiodo-aniline
- 3,4,5-Trifluoro-2,6-diiodo-phenol
Uniqueness
3,4,5-Trifluoro-2,6-diiodo-phenylamine is unique due to the presence of both trifluoromethyl and diiodo groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H2F3I2N |
|---|---|
Molecular Weight |
398.89 g/mol |
IUPAC Name |
3,4,5-trifluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H2F3I2N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |
InChI Key |
BENZJRHPAGMLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)F)F)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)







![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)



